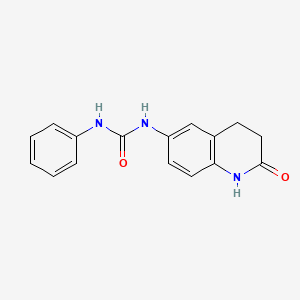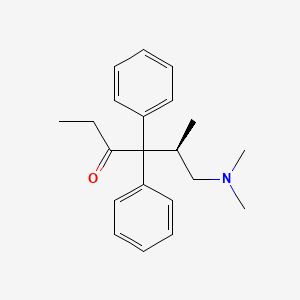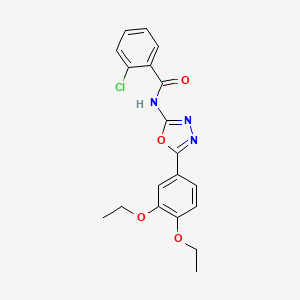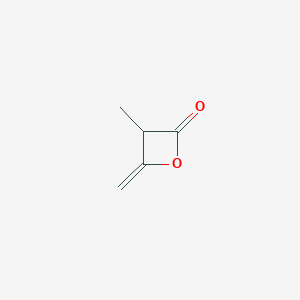![molecular formula C16H13F6N B14139151 {Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine is a chemical compound known for its unique structure and properties It features a central nitrogen atom bonded to a methyl group and two 4-(trifluoromethyl)phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 4-(trifluoromethyl)benzylamine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
Scientific Research Applications
N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in its overall structure.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains similar trifluoromethyl groups but has a different functional group arrangement.
Uniqueness
N-Methyl-1,1-bis(4-(trifluoromethyl)phenyl)methanamine is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure imparts distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H13F6N |
|---|---|
Molecular Weight |
333.27 g/mol |
IUPAC Name |
N-methyl-1,1-bis[4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C16H13F6N/c1-23-14(10-2-6-12(7-3-10)15(17,18)19)11-4-8-13(9-5-11)16(20,21)22/h2-9,14,23H,1H3 |
InChI Key |
YXMKEGOFBPLKTM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)


![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)
![ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14139103.png)

![5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14139118.png)
![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)


![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
